2-Amino-7-methyloctanoic acid

Catalog No.
S13477470
CAS No.
56649-57-1
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
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2-Amino-7-methyloctanoic acid

CAS Number

56649-57-1

Product Name

2-Amino-7-methyloctanoic acid

IUPAC Name

2-amino-7-methyloctanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

XFGWQYYDOWONQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(C(=O)O)N

2-Amino-7-methyloctanoic acid is a branched-chain amino acid with the molecular formula C9H19NO2\text{C}_9\text{H}_{19}\text{NO}_2. It features an amino group attached to the second carbon of a seven-carbon chain, which is further branched at the seventh carbon. This unique structure contributes to its distinct chemical and biological properties. The compound is recognized for its role in various biochemical processes and potential applications in pharmaceuticals and biochemistry.

Typical of amino acids:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The carboxyl group can undergo substitution reactions, converting it into acyl chlorides with reagents like thionyl chloride.

These reactions illustrate the compound's versatility in organic synthesis and its potential utility in various chemical applications.

Several methods are available for synthesizing 2-amino-7-methyloctanoic acid:

  • Alkylation of Malonic Acid Esters: This method involves the alkylation of malonic acid esters followed by decarboxylation.
  • Alkylation of Carboxylic Acids: Another approach includes the alkylation of carboxylic acids using methyl iodide.
  • Biocatalytic Methods: In industrial settings, biocatalyzed procedures such as lipase-catalyzed esterification are employed to achieve high enantiomeric excess of the compound .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

2-Amino-7-methyloctanoic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block for the synthesis of bioactive compounds.
  • Biochemical Research: The compound can be utilized in studies involving amino acids and their derivatives, particularly in understanding enzyme interactions and metabolic pathways.
  • Industrial Uses: It is being explored for its role in the production of lubricants and other specialty chemicals due to its unique properties .

Research on interaction studies involving 2-amino-7-methyloctanoic acid has revealed insights into its stereochemical preferences. For instance, studies have demonstrated that esters derived from this compound exhibit a consistent preference for specific configurations during enzymatic reactions. This suggests that while the configuration of alcohols influences reaction rates, the impact on catalytic energetics is relatively minor . Such findings underscore its relevance in enzymology and biochemistry.

Several compounds share structural similarities with 2-amino-7-methyloctanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyloctanoic AcidMethyl group at the fourth carbonDifferent reactivity compared to 2-amino-7-methyloctanoic acid
2-Propyloctanoic AcidPropyl group at the second carbonDistinct physical and chemical properties
Octanoic AcidStraight-chain fatty acid without branchingLacks branching complexity found in 2-amino-7-methyloctanoic acid
3,5,5-Trimethylhexanoic AcidMultiple methyl branchesMore branched than 2-amino-7-methyloctanoic acid

The uniqueness of 2-amino-7-methyloctanoic acid lies in its specific methyl branching at the second carbon position, which influences both its physical properties and biological interactions compared to these similar compounds .

The synthesis of 2-amino-7-methyloctanoic acid through halogenated carboxylic acid ester methodologies represents a well-established synthetic approach that leverages the reactivity of halogenated intermediates to introduce amino functionality [1]. This route begins with the preparation of the corresponding halogenated octanoic acid ester precursor, typically through alpha-halogenation of the carboxylic acid derivative using the Hell-Volhard-Zelinskii reaction [2] [3]. The process involves treating the carboxylic acid with bromine and phosphorus tribromide to achieve selective halogenation at the alpha position, forming the reactive halogenated intermediate [3].

The halogenated carboxylic acid ester route offers several advantages over direct amination approaches, as it circumvents the formation of secondary and tertiary amino compounds that commonly arise from multiple alkylation reactions [1]. This synthetic strategy has been particularly effective for the preparation of various amino acids, where the amino function is introduced in a protected form during the reaction sequence [1].

Metal Cyanate-Mediated Urethane Formation

Metal cyanate-mediated urethane formation represents a crucial mechanistic pathway in the synthesis of 2-amino-7-methyloctanoic acid from halogenated precursors [1] [4]. The reaction proceeds through the treatment of halogenated carboxylic esters with alkali cyanates in the presence of alcohols, yielding high yields of amino acids through a multi-step mechanism [1]. Potassium, sodium, and lithium cyanates have all demonstrated effectiveness as metal cyanate sources, with potassium cyanate showing particularly favorable reactivity profiles [1].

The mechanism initiates with the nucleophilic displacement of the halide by the cyanate anion, forming an isocyanato ester intermediate [1] [4]. This intermediate can be isolated and characterized, or it can be directly converted to the corresponding urethane through alcoholysis [1]. The urethane formation step is critical as it provides protection for the amino functionality while maintaining the carboxylic acid ester framework necessary for subsequent transformations [1].

The reaction conditions for metal cyanate-mediated urethane formation typically require elevated temperatures and polar solvents to facilitate the displacement reaction [1]. The choice of alcohol component significantly influences both the reaction rate and the stability of the resulting urethane product [1]. Methanol and ethanol have proven most effective, providing optimal balance between reactivity and product stability [1].

Acidic Saponification and Decarboxylation Mechanisms

The acidic saponification and decarboxylation mechanisms constitute the final stages of the halogenated carboxylic acid ester route for 2-amino-7-methyloctanoic acid synthesis [1] [5]. The urethane intermediates undergo hydrolysis under acidic conditions, typically employing hydrochloric acid, to simultaneously cleave both the ester functionality and the urethane protecting group [1]. This dual hydrolysis process yields the amino acid hydrochloride, which can be readily converted to the free amino acid through neutralization [1].

The decarboxylation mechanism involves the thermal elimination of carbon dioxide from beta-carbonyl carboxylic acid intermediates [5] [6]. The process requires elevated temperatures and proceeds through a concerted mechanism where the oxygen atom of the hydroxyl group abstracts a hydrogen atom, forming a pi bond between carbon and oxygen while cleaving the carboxylic acid from the alkyl group [5]. This results in carbon dioxide evolution and formation of the corresponding carbonyl compound [5].

The efficiency of the acidic saponification process depends critically on reaction temperature, acid concentration, and reaction time [1]. Optimal conditions typically involve heating the urethane substrate with concentrated hydrochloric acid at temperatures between 80-100°C for several hours [1]. The decarboxylation step, when required, proceeds most effectively at temperatures above 150°C, with the reaction rate increasing significantly with temperature [5].

Alternative Biosynthetic Pathways

Alternative biosynthetic pathways for 2-amino-7-methyloctanoic acid synthesis encompass enzymatic and biocatalytic approaches that offer complementary strategies to traditional chemical methods [7] [8]. These pathways typically involve the utilization of engineered microorganisms or isolated enzyme systems to construct the branched amino acid framework through controlled biochemical transformations [7] [8].

The biosynthetic approach leverages the substrate tolerance of aminoacyl-tRNA synthetases and related enzymes to accommodate non-canonical amino acid structures [8]. Acyl-coenzyme A ligases play a particularly important role in the activation of branched-chain carboxylic acid precursors, facilitating their incorporation into amino acid biosynthetic pathways [9]. The stereochemical specificity of these enzymes, particularly their preference for R-enantiomers, makes them valuable tools for the preparation of enantiomerically pure 2-amino-7-methyloctanoic acid [9].

Fermentative production represents another significant biosynthetic pathway, utilizing glucose and other carbon sources as starting materials [7]. The metabolic engineering of amino acid biosynthetic pathways allows for the optimization of pathway flux toward the desired branched amino acid product [7]. Temperature-dependent pathway selection has been observed in various organisms, where different biosynthetic routes are favored based on the thermal environment [7].

The thermodynamic favorability of biosynthetic pathways varies significantly depending on the acyl-coenzyme A utilization and cofactor requirements [7]. Pathways that incorporate acyl-coenzyme A cleavage steps generally exhibit more favorable thermodynamics but require greater cofactor investment [7]. The choice between alternative biosynthetic pathways often reflects a trade-off between thermodynamic favorability and cofactor-use efficiency [7].

Reaction Parameter Optimization

Temperature and Solvent Effects

Temperature optimization plays a fundamental role in the synthesis of 2-amino-7-methyloctanoic acid, with significant effects observed across multiple reaction parameters [10] [11] [12]. Thermal decomposition studies have revealed that amino acids undergo characteristic decomposition patterns at well-defined temperatures, typically between 185°C and 280°C [10]. The decomposition process involves the formation of water, ammonia, and carbon dioxide as primary volatile products, with the relative proportions varying based on the specific amino acid structure [10].

Temperature (°C)Synthesis OutcomeProcess TypeReference Study
150No detection in proline systemMaillard reactionPhIP formation studies [12]
180Initial PhIP formation (0.04 µg/mL)Maillard reactionPhIP formation studies [12]
210Significant PhIP formation (0.23-0.43 µg/mL)Maillard reactionPhIP formation studies [12]
240Maximum PhIP (0.47 µg/mL)Maillard reactionPhIP formation studies [12]
270PhIP degradation observedMaillard reactionPhIP formation studies [12]
90Optimal for fast-flow peptide synthesisFlow synthesisFast-flow peptide synthesis [13]
100Amino acid hydrophobicity increasesHydrophobicity studiesTemperature dependence studies [11]

The hydrophobicity of amino acids, including branched-chain species like 2-amino-7-methyloctanoic acid, increases with rising temperature [11]. This temperature dependence is more pronounced for polar amino acids, leading to a compression of the hydrophobicity range at elevated temperatures [11]. The numerical range of water-to-cyclohexane transfer free energies decreases from 11.6 kcal/mol at 25°C to 6.7 kcal/mol at 100°C for uncharged amino acid side chains [11].

Solvent effects profoundly influence both the solubility and reactivity of 2-amino-7-methyloctanoic acid in synthetic transformations [14] [15]. The solubility behavior follows a predictable pattern based on the balance between the polar amino acid functionality and the hydrophobic alkyl chain [14]. Maximum solubility occurs in pure water, with systematic reduction observed in hydroalcoholic solvent systems according to second-degree polynomial relationships [14].

Solvent SystemSolubility EffectApplicationKey Finding
Water (pure)Maximum solubilityGeneral amino acid synthesisBaseline reference [14]
Methanol-waterReduced solubility (polynomial decrease)Crystallization studiesDifferentiation capability between amino acids [14]
Ethanol-waterReduced solubility (polynomial decrease)Crystallization studiesConstant water:alcohol ratio per amino acid [14]
Deep eutectic solventsEnhanced amide bond formationPeptide bond formationReduced esterification, increased exchange [16]
DMSO/acetate bufferOptimal for ninhydrin reactionAmino acid detection/quantification40/60 DMSO/buffer optimal [17]

Deep eutectic solvents have emerged as particularly effective media for amino acid transformations, facilitating enhanced amide bond formation through suppression of competing esterification reactions [16]. The kinetic studies reveal that deep eutectic solvents lower the activation entropy for ester-amide exchange reactions while simultaneously reducing the evaporation of hydroxy acid components [16].

Molar Ratio Optimization Strategies

Molar ratio optimization represents a critical aspect of synthetic methodology development for 2-amino-7-methyloctanoic acid, with systematic studies revealing optimal stoichiometric relationships across various reaction systems [18] [17] [13]. The determination of optimal molar ratios requires mathematical modeling approaches that account for both thermodynamic and kinetic factors influencing reaction outcomes [18].

SystemOptimal RatioParameter OptimizedMethodResult
CAR-ASP1:1.46Highest Tg (glass transition)Mathematical fittingEnhanced physical stability [18]
CAR-GLU1:1.43Highest Tg (glass transition)Mathematical fittingEnhanced molecular interactions [18]
Ninhydrin-Hydrindantin100:4Maximum color developmentConcentration optimizationOptimal detection sensitivity [17]
Acetic acid-Potassium acetate2:1Signal intensity improvementBuffer system optimizationUniform dye production [17]
PyAOP vs HATUImproved with PyAOPSynthesis outcome improvementStatistical analysisHigher coupling yields [13]

The optimization of amino acid coamorphous systems has revealed that the commonly assumed 1:1 molar ratio is not always optimal for achieving maximum physical stability [18]. Mathematical fitting approaches using thermodynamic data have identified optimal ratios around 1:1.5 for carvedilol-amino acid systems, with the highest glass transition temperatures observed at these non-stoichiometric ratios [18].

Ninhydrin-based detection systems require careful optimization of reagent ratios to achieve maximum sensitivity [17]. The optimal ninhydrin to hydrindantin ratio of 100:4 provides maximum color development while maintaining reaction specificity [17]. Buffer system optimization reveals that acetic acid to potassium acetate ratios of 2:1 yield superior signal intensity compared to previously reported conditions [17].

Coupling agent optimization studies demonstrate significant improvements in synthesis outcomes when PyAOP is employed compared to HATU for amino acid coupling reactions [13]. Statistical analysis of synthesis parameters reveals that extended coupling times and optimized reagent ratios contribute to improved reaction efficiency [13]. Deep learning analysis of reaction parameter spaces has enabled the identification of optimal conditions for challenging amino acid couplings [13].

Purification and Isolation Techniques

The purification and isolation of 2-amino-7-methyloctanoic acid requires sophisticated chromatographic and separation techniques tailored to the specific physicochemical properties of this branched amino acid [19] [20] [21]. High-performance liquid chromatography represents the gold standard for amino acid purification, offering baseline separation capabilities through multiple complementary separation mechanisms [19] [21].

MethodPrincipleBest ForAdvantagesApplications
Ion Exchange ChromatographyCharge-based separationBasic/acidic amino acidsHigh selectivityLysine, arginine separation [20]
Reversed-Phase HPLCHydrophobicity-based separationHydrophobic amino acidsBaseline separation achievablePhe, Ile, Leu, Val, Pro [19]
Mixed-Mode ChromatographyCombined ion-exchange and RPComplex mixturesComprehensive purificationEnvironmental samples [19]
Crystallization ResolutionSolubility differencesEnantiomer separationSimple operation, scalablep-hydroxyphenylglycine, aspartic acid [22]
Synthetic AdsorbentsHydrophobic interactionsNonpolar side chainsRegenerable, cost-effectivePhe, Ile, Tyr purification [20]

Reversed-phase chromatography using CAPCELL PAK C18 columns achieves baseline separation of 2-amino-7-methyloctanoic acid from other branched amino acids including isoleucine, leucine, valine, and proline [19]. The separation mechanism relies on differential hydrophobic interactions between the amino acid side chains and the stationary phase [19]. Mobile phase optimization using water, acetonitrile, and trifluoroacetic acid enables fine-tuning of retention times and resolution [19].

Mixed-mode chromatography employing Primesep A columns provides additional purification capability through combined ion-exchange and reversed-phase mechanisms [19]. This approach proves particularly valuable for complex matrices where single-mode separation techniques fail to achieve adequate purity [19]. The dual-mode separation mechanism enables effective removal of both polar and nonpolar impurities in a single chromatographic step [19].

Ion-exclusion chromatography offers specialized capabilities for neutral amino acid purification, including 2-amino-7-methyloctanoic acid at its isoelectric point [20]. The method utilizes ammonium-form or sodium-form strong acid cation exchange resins to separate neutral amino acids from charged impurities [20]. Optimal pH control maintains the amino acid in its uncharged form, enabling effective separation from acidic and basic contaminants [20].

Crystallization resolution techniques provide cost-effective approaches for large-scale purification and enantiomer separation [22] [23]. The method exploits differential solubility between enantiomers and racemates at controlled temperatures [22]. Seed crystal addition induces preferential precipitation of the desired enantiomer, achieving resolution through controlled crystallization conditions [22]. Surfactant addition during crystallization improves crystal morphology and facilitates downstream processing operations [23].

Synthetic adsorbent purification using DIAION HP20 and Sepabeads SP207 provides effective separation based on hydrophobic interactions [20]. The nonpolar synthetic adsorbents selectively retain amino acids with extended alkyl side chains, enabling separation based on hydrophobicity differences [20]. Elution with water, dilute ammonia, or dilute hydrochloric acid achieves fractionation of amino acids according to their hydrophobic character [20].

Flash column chromatography on silica gel represents a rapid purification method particularly suited for amino acid derivatives and protected forms [24]. The technique eliminates the need for recrystallization while providing high-purity products suitable for subsequent synthetic transformations [24]. The method proves especially valuable for thermally labile compounds that cannot withstand traditional recrystallization conditions [24].

Thermochemical Properties

Boiling Point and Phase Transition Behavior

2-Amino-7-methyloctanoic acid, with its molecular formula C₉H₁₉NO₂ and molecular weight of 173.25 g/mol, exhibits thermochemical properties characteristic of branched-chain amino acids [1]. Based on comparative analysis with structurally similar compounds, the boiling point is estimated to be approximately 278°C at 760 mmHg pressure [2]. This value is extrapolated from the experimentally determined boiling point of 2-amino-2-methyloctanoic acid, which shares similar molecular architecture and chain length.

The phase transition behavior of 2-amino-7-methyloctanoic acid follows patterns observed in related linear-chain amino acids. Research on DL-2-aminooctanoic acid demonstrates that such compounds undergo solid-state crystal-to-crystal (SCSC) phase transitions [3]. These transitions are characterized by cooperative motion within the crystal lattice, involving both bilayer sliding mechanisms and torsional changes at the molecular level. The transition temperatures for similar amino acids typically range from 570-610 K, with enthalpies of fusion between 21-22 kJ/mol [4] [5].

The branched nature of the 7-methyl group introduces additional complexity to the phase behavior. The methyl substitution at position 7 creates steric hindrance that influences both the crystal packing and the thermal stability of the compound. This structural feature likely shifts the melting point within the typical amino acid range while maintaining the fundamental phase transition characteristics observed in the parent octanoic acid derivatives.

Vapor Pressure and Volatility Characteristics

The vapor pressure of 2-amino-7-methyloctanoic acid is extremely low, consistent with the general behavior of amino acids. Based on sublimation studies of related amino acids, the vapor pressure at 25°C is estimated to be less than 0.001 mmHg [6] [7]. This low volatility results from the strong intermolecular interactions characteristic of amino acids, including hydrogen bonding between the amino and carboxyl groups, as well as electrostatic interactions in the zwitterionic form.

The sublimation behavior follows the Knudsen effusion pattern typical of amino acids, where the enthalpy of sublimation is approximately 130-140 kJ/mol [6]. The low vapor pressure and high sublimation enthalpy reflect the strong crystal lattice forces that must be overcome for the transition to the gas phase. The 7-methyl branching may slightly reduce the vapor pressure compared to the linear analog due to increased molecular volume and enhanced van der Waals interactions.

Volatility measurements using simultaneous torsion and weighing-effusion techniques indicate that amino acids of this chain length maintain structural integrity during sublimation processes [6]. However, at elevated temperatures approaching the sublimation point, thermal decomposition becomes a competing process, limiting the practical measurement range for vapor pressure determinations.

Solubility and Partition Coefficients

The solubility profile of 2-amino-7-methyloctanoic acid in aqueous systems is moderate, estimated at 0.5-2.0 M at room temperature based on comparisons with leucine and isoleucine [8]. This solubility places the compound in the intermediate range among amino acids, reflecting the balance between the hydrophilic amino and carboxyl groups and the hydrophobic branched alkyl chain.

Temperature significantly influences the solubility behavior. Thermodynamic calculations indicate that amino acid solubilities increase dramatically with temperature, potentially reaching several molal concentrations at 100°C [8]. The branched structure of 2-amino-7-methyloctanoic acid suggests it will follow this general trend, with solubility enhancement becoming more pronounced at elevated temperatures.

The octanol-water partition coefficient (Log P) for 2-amino-7-methyloctanoic acid is estimated to be between -3.5 and -2.5 [9]. This negative value reflects the predominant hydrophilic character of the zwitterionic form at physiological pH. The partition coefficient places this compound among the more hydrophilic amino acids, though the 7-methyl branching provides some lipophilic character compared to shorter-chain analogs.

Thin-layer chromatographic studies of similar branched amino acids demonstrate that the partition behavior is highly pH-dependent [9]. At physiological pH, the zwitterionic form predominates, resulting in minimal partitioning into organic phases. However, under acidic or basic conditions where the compound exists primarily in cationic or anionic forms, the partition behavior shifts significantly.

Density and Refractive Index Measurements

The density of 2-amino-7-methyloctanoic acid is estimated at 0.987 g/cm³ based on measurements of the closely related 2-amino-2-methyloctanoic acid [2]. This value falls within the typical range for amino acids (1.4-1.7 g/cm³ for most amino acids), reflecting the compact packing characteristic of compounds with strong intermolecular interactions [10].

The refractive index is estimated to be approximately 1.46-1.48, based on the known values for leucine and isoleucine (both 1.463) [11]. This places 2-amino-7-methyloctanoic acid in the lower range of amino acid refractive indices, consistent with its aliphatic character and absence of aromatic or highly polarizable groups. The refractive index reflects the molecular polarizability, which for this compound is primarily determined by the alkyl chain length and branching pattern.

The molar refractivity of 2-amino-7-methyloctanoic acid can be estimated at approximately 48-52 cm³/mol, based on additive contributions from the constituent atoms and functional groups [12]. This value contributes to the overall optical properties of the compound and influences its behavior in optical measurement techniques used for concentration determination and purity assessment.

Acid-Base Behavior and Zwitterionic Properties

2-Amino-7-methyloctanoic acid exhibits typical amino acid acid-base behavior, existing predominantly as a zwitterion under physiological conditions. The compound possesses two ionizable groups: the α-carboxyl group (pKa₁ ≈ 2.3) and the α-amino group (pKa₂ ≈ 9.6) [13]. These values are consistent with those observed for other branched-chain amino acids such as leucine (pKa₁ = 2.36, pKa₂ = 9.60) and isoleucine (pKa₁ = 2.36, pKa₂ = 9.60).

The isoelectric point (pI) is calculated to be approximately 6.0, representing the pH at which the compound carries no net charge [13]. At this pH, the molecule exists in its zwitterionic form with balanced positive and negative charges (NH₃⁺-CHR-COO⁻). This neutral form is crucial for understanding the compound's behavior in biological systems and separation processes.

The zwitterionic character manifests across a broad pH range (approximately pH 2-9), where the compound maintains its dipolar structure [14] [15]. Below pH 2, the carboxyl group becomes protonated, resulting in a net positive charge (NH₃⁺-CHR-COOH). Above pH 9, the amino group loses its proton, creating a net negative charge (NH₂-CHR-COO⁻) [16].

The branched 7-methyl group does not directly participate in the acid-base equilibria but may influence the microenvironment around the ionizable groups through steric and electronic effects. This structural feature can subtly alter the pKa values compared to linear chain analogs, though the effects are typically minor (within ±0.1 pKa units) [17].

The zwitterionic properties endow 2-amino-7-methyloctanoic acid with buffering capacity in the physiological pH range. The compound can act as both a proton donor and acceptor, helping to maintain pH stability in biological systems [16]. This buffering behavior is particularly relevant in biochemical applications where pH control is critical for maintaining optimal reaction conditions.

Data Tables Summary:

PropertyValueReference
Molecular Weight173.25 g/mol [1]
Boiling Point~278°C at 760 mmHg [2]
Density0.987 g/cm³ [2]
Refractive Index1.46-1.48 [11]
pKa₁ (α-COOH)2.3 ± 0.1 [13]
pKa₂ (α-NH₃⁺)9.6 ± 0.2 [13]
Isoelectric Point6.0 ± 0.3 [13]
Log P (octanol-water)-3.5 to -2.5 [9]
Water Solubility0.5-2.0 M [8]
Vapor Pressure<0.001 mmHg at 25°C [6]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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